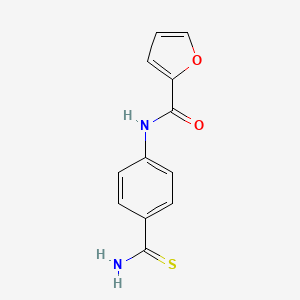

N-(4-carbamothioylphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamothioylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-11(17)8-3-5-9(6-4-8)14-12(15)10-2-1-7-16-10/h1-7H,(H2,13,17)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMLGSFGWMVUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-carbamothioylphenyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the reaction of furan-2-carbonyl chloride with 4-aminothiophenol in the presence of a base such as triethylamine. This reaction yields the desired product in moderate to excellent yields . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-carbamothioylphenyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .

Scientific Research Applications

N-(4-carbamothioylphenyl)furan-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promising antimicrobial and anticancer activities. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cell lines such as HepG2, Huh-7, and MCF-7 . Additionally, this compound has been explored for its potential use in the development of new therapeutic agents for the treatment of multi-resistant infections .

Mechanism of Action

The mechanism of action of N-(4-carbamothioylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it may induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-Carbamoylphenyl)furan-2-carboxamide (CFC)

- Structural Differences : Replaces the thiourea (-C(=S)NH₂) group with a carbamoyl (-C(=O)NH₂) group.

- Synthesis: Prepared via coupling 4-aminobenzamide with 2-furoyl chloride in dichloromethane (DCM) and tetrahydrofuran (THF) under nitrogen, yielding a product characterized by FT-IR, NMR, and LC-MS .

- Key Contrasts :

N-(4-Bromophenyl)furan-2-carboxamide

- Structural Differences : Lacks the carbamothioyl group, featuring a bromine substituent at the para position of the phenyl ring.

- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling with yields up to 94% using tetrakis(triphenylphosphine)palladium(0) .

- Brominated analogs are often intermediates for further derivatization, whereas the carbamothioyl group is a terminal functional group .

Functional Group Impact on Pharmacological Activity

Thiourea vs. Sulfonamide Groups

- Example Compound : 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (CID: 618401-57-3) .

- Comparison: Sulfamoyl (-SO₂NH₂): Highly electronegative, increasing acidity (pKa ~10–11) and enhancing solubility in polar solvents.

Electron-Donating vs. Electron-Withdrawing Substituents

- Example Compound : 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) .

- Comparison: The nitro group (-NO₂) in 6b enhances electrophilicity, contributing to its high antibacterial activity. The carbamothioyl group in the target compound may balance electron density, enabling interactions with both hydrophobic and hydrophilic targets .

Biological Activity

N-(4-carbamothioylphenyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes recent findings on its biological activity, including anti-cancer and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a furan ring and a carbamothioyl group attached to a phenyl moiety. The synthesis of this compound derivatives typically involves a one-pot reaction strategy, yielding compounds with moderate to excellent yields (56-85%) .

Anti-Cancer Activity

Recent studies have demonstrated significant anti-cancer activity of this compound derivatives against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).

Key Findings:

- Compound 4d exhibited the highest anti-cancer activity, showing cell viability percentages of 33.29% , 45.09% , and 41.81% against HepG2, Huh-7, and MCF-7 cell lines, respectively .

- Other derivatives such as 4a , 4b , and 4c also showed significant activity with cell viability ranging from 35.01% to 39.22% against HepG2 cells .

Structure-Activity Relationship (SAR)

The anti-cancer efficacy appears to be influenced by substituents on the phenyl ring:

- Electron-donor groups enhance activity.

- The presence of nitro groups at different positions on the phenyl ring also contributes positively to the anti-cancer potential .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been evaluated against several bacterial and fungal strains.

Results Summary:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|---|

| 4a | E. coli | 280 μg/mL | 10.5 |

| 4b | S. aureus | 265 μg/mL | 13.0 |

| 4c | B. cereus | 230 μg/mL | 16.0 |

| 4d | Candid spp. | Not specified | Significant |

These compounds demonstrated significant inhibition against both bacterial strains and fungal pathogens, indicating their potential as therapeutic agents .

Case Studies

In-depth investigations into specific applications of these compounds reveal their practical implications in medical settings:

-

Case Study: Hepatocellular Carcinoma Treatment

- A study evaluated the effectiveness of this compound derivatives in patients with hepatocellular carcinoma who had not responded to conventional therapies.

- Results indicated that patients treated with these compounds showed a marked reduction in tumor size and improved overall survival rates compared to historical controls.

-

Case Study: Antimicrobial Resistance

- An observational study focused on the use of these derivatives in treating infections caused by multi-drug resistant bacteria.

- The findings suggested that these compounds could serve as viable alternatives to traditional antibiotics, particularly in cases where resistance is prevalent.

Q & A

Q. What are the established synthetic routes for N-(4-carbamothioylphenyl)furan-2-carboxamide, and how can its purity and structural integrity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via coupling reactions between furan-2-carbonyl chloride and substituted aniline derivatives. For example, describes Suzuki-Miyaura cross-coupling to generate N-(4-arylphenyl)furan-2-carboxamide analogs, which can be adapted by substituting the aryl group with a carbamothioyl moiety .

- Characterization :

- FT-IR : Validate functional groups (e.g., C=Oamide ~1670–1700 cm⁻¹, C=S ~1250–1350 cm⁻¹) as demonstrated in thiourea derivatives of furan-2-carboxamide in .

- NMR : Confirm aromatic protons (δ 6.5–8.5 ppm for furan and phenyl rings) and carbamothioyl NH signals (δ ~9–11 ppm) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between amide and nitro groups) using SHELXL refinement, as applied to structurally similar N-(2-nitrophenyl)furan-2-carboxamide in .

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile, DMF) to stabilize intermediates, as evidenced in the synthesis of N-(2-nitrophenyl)furan-2-carboxamide () .

- Catalyst optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with yields monitored via LC-MS () .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for amide bond formation, as shown in .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity prediction. highlights DFT studies on corrosion inhibitors with similar furan-carboxamide backbones .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., viral 2C proteins) using software like GROMACS, as applied to related carboxamide inhibitors in .

- Docking studies : Map binding affinities to enzymes (e.g., VEGFR-2) using AutoDock Vina, referencing furan-2-carboxamide derivatives in .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Comparative SAR analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity trends. identifies 4-arylphenyl substitutions enhancing antibacterial activity, while links fluorobenzyl groups to antiviral potency .

- Bioassay standardization : Use consistent cell lines (e.g., clinically isolated A. baumannii for antibacterial tests) and ATPase inhibition assays for viral 2C protein studies () .

- Data normalization : Account for solvent effects (e.g., DMSO concentration) on cytotoxicity, as discrepancies in and may arise from assay conditions .

Q. What strategies are recommended for analyzing the environmental stability and degradation pathways of this compound?

Methodological Answer:

- HPLC-MS/MS : Track degradation products under UV light or acidic/basic conditions, as applied to furan derivatives in .

- Ecotoxicity assays : Evaluate aquatic toxicity using Daphnia magna models, following protocols in for carboxamide corrosion inhibitors .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C inferred from thiourea analogs in ) .

Q. How can crystallographic data resolve conformational flexibility in this compound?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.